molecular formula C22H28ClN9O4 B008401 Stallimycin hydrochloride CAS No. 6576-51-8

Stallimycin hydrochloride

Cat. No. B008401
CAS RN: 6576-51-8
M. Wt: 518 g/mol
InChI Key: SFYSJFJQEGCACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stallimycin, also known as distamycin A, is an antibacterial and antitumor compound . It is able to bind to the minor groove of double-stranded B-DNA in a non-intercalative manner, where it forms a strong reversible complex preferentially at the nucleotide sequences consisting of 4-5 adjacent AT base pairs . The pyrrole-amide skeleton of distamycin A has been used as DNA sequence selective vehicles for the delivery of alkylating functions to DNA targets, leading to a sharp increase of its cytotoxicity .


Molecular Structure Analysis

Stallimycin hydrochloride has a molecular formula of C22H27N9O4.ClH and a molecular weight of 517.969 . It is achiral with no defined stereocenters or E/Z centers .

Scientific Research Applications

  • Platinum Complexes with Stallimycin : A study by Baraldi et al. (2003) focused on the synthesis of a cis-Dichloroplatinum (II) complex linked to stallimycin. This research found that while platinum complexes bound to stallimycin exhibited no greater cytotoxicity than cisplatin, free ligands showed increased activity against human leukemia cell lines, indicating potential applications in cancer therapy Baraldi et al., 2003.

  • Antibiotic Research and Resistance : Another study, unrelated to stallimycin but in the realm of antibiotic research, was conducted by Wang et al. (2006). They discovered platensimycin, a new antibiotic from Streptomyces platensis, which effectively inhibits bacterial growth by targeting a key enzyme in lipid biosynthesis. This compound shows no cross-resistance to other antibiotic-resistant strains Wang et al., 2006.

  • Hydroxychloroquine in Autoimmune Diseases : Torigoe et al. (2018) researched the efficacy of hydroxychloroquine in suppressing inflammatory responses in human B cells. This study suggests its potential in treating B cell-mediated autoimmune diseases Torigoe et al., 2018.

  • Antiviral Properties and COVID-19 : La Scola et al. (2020) investigated the combination of hydroxychloroquine and azithromycin in shortening viral load in SARS-CoV-2 patients. The study implies that patients with a certain viral load threshold could be non-contagious, impacting treatment and isolation strategies La Scola et al., 2020.

  • Protein Tyrosine Kinase Inhibition in Cancer : Uehara et al. (1989) studied the inhibition of v-src tyrosine kinase activity by herbimycin A, a compound related to stallimycin. This study highlights the potential of such compounds in cancer treatment, especially in inhibiting specific kinase activities in cancer cells Uehara et al., 1989.

Future Directions

Stallimycin has been suggested as a potent inhibitor of the SARS-CoV-2 PLpro, which could have therapeutic implications in containing the COVID-19 pandemic . This suggests that Stallimycin could have potential future applications in antiviral therapies.

properties

IUPAC Name

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O4.ClH/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24;/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYSJFJQEGCACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

636-47-5 (Parent)
Record name Stallimycin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006576518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301028195
Record name Stallimycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stallimycin hydrochloride

CAS RN

6576-51-8
Record name 1H-Pyrrole-2-carboxamide, N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6576-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stallimycin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006576518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Herperal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stallimycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-1H-pyrrole-2-carboxamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STALLIMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6010N240F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stallimycin hydrochloride
Reactant of Route 2
Reactant of Route 2
Stallimycin hydrochloride
Reactant of Route 3
Reactant of Route 3
Stallimycin hydrochloride
Reactant of Route 4
Reactant of Route 4
Stallimycin hydrochloride
Reactant of Route 5
Reactant of Route 5
Stallimycin hydrochloride
Reactant of Route 6
Reactant of Route 6
Stallimycin hydrochloride

Citations

For This Compound
6
Citations
B Matteoli, S Bernardini, R Iuliano, S Parenti, G Freer… - Intervirology, 2008 - karger.com
… Distamycin A (DA) (distamycin hydrochloride or, according to WHO, stallimycin hydrochloride) is a basic antibiotic exhibiting antiviral properties, originally derived from the Streptomyces …
Number of citations: 12 karger.com
M Passadore, N Bianchi, G Feriotto… - Biochemical …, 1995 - portlandpress.com
In this report we analyse the effects of distamycin and five distamycin analogues on amplification by polymerase-chain reaction (PCR) of two gene sequences displaying a different A+T/…
Number of citations: 24 portlandpress.com
PG Baraldi, G Spalluto, B Cacciari… - Expert Opinion on …, 2000 - Taylor & Francis
… In man, distamycin A has been used as a therapeutic agent and commercialised under the trademark Stallimycin™ hydrochloride in the form of a 1% cream, ointment or paste. These …
Number of citations: 9 www.tandfonline.com
CR AGONIST - 1999 - Springer
the racemate is generally used. either as base or salt. Therapeutically. it can be used as a BRONCHODILATOR in ANTIASTHMATIC treatment. as a SMOOTH MUSCLE RELAXANT to …
Number of citations: 0 link.springer.com
R Gambari, R Barbieri, C Nastruzzi, V Chiorboli… - Biochemical …, 1991 - Elsevier
In this study we analyse the effects of the anti-tumor compound distamycin on the binding of nuclear factor(s) to a synthetic oligonucleotide (GTATA/IFN-γ) mimicking a putative …
Number of citations: 30 www.sciencedirect.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.